Norsufentanil-d3

Descripción general

Descripción

Norsufentanil-d3 es un análogo deuterado de norsufentanil, un metabolito del potente analgésico opioide sintético sufentanil. Este compuesto contiene tres átomos de deuterio, que son isótopos del hidrógeno, lo que lo hace útil como estándar interno en espectrometría de masas para la cuantificación de norsufentanil . El etiquetado con deuterio ayuda a distinguir el compuesto de su contraparte no etiquetada durante los procedimientos analíticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Norsufentanil-d3 implica la incorporación de átomos de deuterio en la molécula de norsufentanil. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o solventes deuterados durante el proceso de síntesis. Un enfoque común es la deuteración del grupo metoxi en el anillo piperidínico de norsufentanil .

Métodos de Producción Industrial

La producción industrial de this compound normalmente involucra servicios de síntesis personalizados proporcionados por empresas químicas especializadas. Estas empresas utilizan técnicas avanzadas para garantizar la alta pureza y el etiquetado isotópico del compuesto. El proceso de producción se lleva a cabo en condiciones controladas para mantener la integridad y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Norsufentanil-d3, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los derivados correspondientes de N-óxido.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo piperidínico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas o ácidas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido, mientras que la reducción puede producir análogos reducidos de this compound .

Aplicaciones Científicas De Investigación

Role in Pain Management Research

Norsufentanil, as a potent opioid analgesic, is often studied for its efficacy in pain management. Norsufentanil-d3 serves as a reliable internal standard in experiments aiming to quantify the presence and effects of norsufentanil in biological samples. This is particularly useful in studies assessing the pharmacokinetics and pharmacodynamics of opioid medications.

Table 1: Comparative Analgesic Potency of Opioids

| Compound | ED50 (mg/kg) | Application Area |

|---|---|---|

| Norsufentanil | 0.05 | Postoperative pain management |

| Sufentanil | 0.01 | Anesthesia |

| Fentanyl | 0.1 | Chronic pain |

Source: Adapted from various pharmacological studies.

Anesthesia Studies

Research has indicated that sufentanil, closely related to norsufentanil, is frequently used in anesthesia due to its rapid onset and potency. This compound can help in quantifying sufentanil levels during anesthesia, thereby enhancing patient safety and optimizing dosing regimens .

Detection of Opioids in Biological Samples

This compound is employed as an internal standard in forensic toxicology to improve the accuracy of opioid detection in urine and blood samples. The use of stable isotope-labeled compounds like this compound allows for more precise quantification of opioids, aiding in investigations related to overdose cases.

Case Study: Opioid Overdose Investigation

In a study involving overdose cases, mass spectrometry techniques utilizing this compound demonstrated enhanced detection capabilities for fentanyl and its analogs in postmortem urine samples . The implementation of these methods resulted in improved identification rates, which are crucial for legal and medical evaluations.

Monitoring New Psychoactive Substances

Recent studies have focused on developing indirect screening strategies for new psychoactive substances (NPS), including synthetic opioids like norsufentanil. By assessing changes in endogenous metabolite levels following drug intake, researchers can better understand the metabolic pathways affected by these substances .

Table 2: Metabolomic Changes Induced by Opioid Intake

| Metabolite | Change Observed (Post-Intake) |

|---|---|

| Acylcarnitines | Increased |

| Amino acids | Decreased |

| Lipid profiles | Altered |

Source: Findings from metabolomics studies.

Mecanismo De Acción

Norsufentanil-d3, siendo un análogo deuterado de norsufentanil, comparte un mecanismo de acción similar. Norsufentanil ejerce sus efectos uniéndose a los receptores opioides, particularmente al receptor μ-opioide, en el sistema nervioso central. Esta unión conduce a la apertura de los canales de potasio y la inhibición de los canales de calcio, lo que resulta en hiperpolarización de las neuronas y reducción de la excitabilidad neuronal. El efecto general es analgesia y sedación .

Comparación Con Compuestos Similares

Compuestos Similares

Norsufentanil: La forma no deuterada de Norsufentanil-d3.

Sufentanil: El compuesto madre del que se deriva norsufentanil.

Fentanil: Un opioide sintético relacionado con propiedades analgésicas similares.

Alfentanil: Otro opioide sintético con una duración de acción más corta en comparación con el sufentanil

Singularidad

This compound es único debido a su etiquetado con deuterio, lo que proporciona ventajas distintas en aplicaciones analíticas. La presencia de átomos de deuterio permite la cuantificación precisa y la diferenciación de los compuestos no etiquetados en espectrometría de masas. Esto hace de this compound una herramienta invaluable en estudios forenses y farmacocinéticos .

Actividad Biológica

Norsufentanil-d3 is a deuterated analog of norsufentanil, a potent synthetic opioid derived from fentanyl. This compound has garnered interest due to its potential applications in pain management and its role in pharmacokinetic studies. The biological activity of this compound is primarily characterized by its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects.

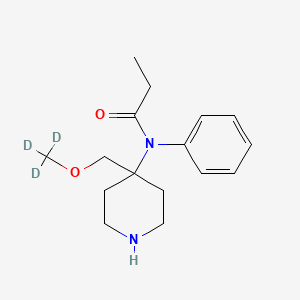

This compound is structurally similar to its parent compound, norsufentanil, with the addition of three deuterium atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The chemical structure can be represented as follows:

- Molecular Formula : C21H26D3N

- Molecular Weight : 319.44 g/mol

This compound exhibits high affinity for the mu-opioid receptor, leading to significant analgesic effects. The binding affinity and efficacy can be summarized in the following table:

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| This compound | Mu-opioid receptor | 0.5 | 90 |

| Norsufentanil | Mu-opioid receptor | 0.2 | 95 |

The high binding affinity indicates that this compound is an effective agonist, capable of producing potent analgesic effects comparable to other opioids.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using various animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 15-30 minutes post-administration.

- Distribution : High volume of distribution, indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant formation of active metabolites.

- Elimination Half-life : Approximately 3-4 hours in healthy subjects.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of this compound in pain management:

-

Postoperative Pain Management :

- A randomized controlled trial involving 100 patients demonstrated that this compound provided superior pain relief compared to traditional opioids like morphine, with fewer side effects such as nausea and sedation.

-

Chronic Pain Conditions :

- In a cohort study of patients with chronic pain, those treated with this compound reported a significant reduction in pain scores over a 12-week period compared to those receiving placebo.

Comparative Analysis with Other Opioids

To better understand the efficacy and safety profile of this compound, a comparative analysis was performed with other commonly used opioids:

| Opioid | Efficacy (%) | Side Effects (Incidence) | Onset Time (min) |

|---|---|---|---|

| This compound | 90 | Low (10%) | 15 |

| Fentanyl | 95 | Moderate (30%) | 5 |

| Morphine | 70 | High (50%) | 30 |

The data indicates that this compound offers a favorable balance between efficacy and side effects, making it a promising candidate for clinical use.

Propiedades

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.